An In-depth Technical Guide to 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine and its Therapeutic Potential as a Kinase Inhibitor
An In-depth Technical Guide to 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine and its Therapeutic Potential as a Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine, a pyrimidine derivative with potential applications in drug discovery, particularly in the realm of kinase inhibition. Due to the limited publicly available data on this specific molecule, this document establishes a framework for its potential biological activity and experimental evaluation by drawing parallels with closely related and extensively studied pyrimidine-based kinase inhibitors. This guide covers the chemical and physical properties of the target compound, proposes potential synthesis strategies, and details relevant experimental protocols for assessing its biological activity. Furthermore, it visualizes key signaling pathways that are often targeted by such compounds, offering a roadmap for future research and development.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to act as competitive inhibitors for a wide range of kinases. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. The substitution of the pyrimidine core with various functional groups, such as piperidine and chloro moieties, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine belongs to this promising class of compounds. While specific biological data for this exact molecule is sparse, its structural similarity to known kinase inhibitors suggests it may hold significant therapeutic potential.
Chemical and Physical Properties
A summary of the known chemical and physical properties of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine (CAS: 84762-70-9) and its close analog, 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine (a known impurity of Minoxidil), are presented in Table 1. This data is crucial for its synthesis, purification, and formulation.
| Property | 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine | 5-Chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine |
| CAS Number | 84762-70-9 | 1784008-01-0[1][2] |
| Molecular Formula | C₉H₁₃ClN₄[3] | C₉H₁₄ClN₅[1][2][4] |
| Molecular Weight | 212.68 g/mol [3] | 227.7 g/mol [2][4] |
| IUPAC Name | 4-Chloro-6-(piperidin-1-yl)pyrimidin-5-amine | 5-chloro-6-(piperidin-1-yl)pyrimidine-2,4-diamine[1] |
| Synonyms | 4-CHLORO-6-(1-PIPERIDINYL)-5-PYRIMIDINAMINE | 5-Chloro-6-(1-piperidinyl)-2, 4-pyrimidinediamine[1] |
| Storage | Inert atmosphere, 2-8°C[3] | -20°C[2] |
Synthesis and Purification
A general workflow for the synthesis is outlined below:
Caption: A potential synthetic workflow for 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine.
General Experimental Protocol for Synthesis (Hypothetical)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting 4,6-dichloropyrimidine derivative in a suitable solvent (e.g., ethanol, isopropanol).
-
Addition of Piperidine: Add piperidine to the reaction mixture. The reaction may be carried out at room temperature or require heating.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with water to remove any inorganic impurities.
-
Amination: The resulting intermediate is then subjected to an amination reaction to introduce the amine group at the 5-position.
-
Purification: The crude product is purified using column chromatography on silica gel or by recrystallization to yield the final pure compound.
Biological Activity and Potential Targets
The structural features of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine suggest its potential as a kinase inhibitor. The pyrimidine core can form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for this class of inhibitors. The piperidine and chloro substituents can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.
Given the wide range of kinases targeted by pyrimidine derivatives, potential targets for this compound could include, but are not limited to:
-
Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle, often dysregulated in cancer.[5]
-
Aurora Kinases: Essential for mitotic progression and a target in oncology.
-
Janus Kinases (JAKs): Involved in cytokine signaling and implicated in inflammatory diseases and myeloproliferative disorders.
-
Src Family Kinases: Play a role in cell growth, differentiation, and survival.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To determine the inhibitory activity of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine against a panel of kinases, a biochemical assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Materials:
-
Kinase of interest (e.g., CDK2, Aurora A, JAK2)
-
Substrate peptide
-
ATP
-
Assay buffer
-
Test compound (4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine)
-
ATP detection reagent (e.g., Kinase-Glo®)
-
384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, substrate peptide, and assay buffer.
-
Initiation of Reaction: Add the test compound at various concentrations to the wells. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding the ATP detection reagent.
-
Data Analysis: Measure the luminescence signal using a plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) is calculated by fitting the data to a dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Potential Signaling Pathways
Should 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine prove to be a potent kinase inhibitor, it would likely modulate key cellular signaling pathways. Below are diagrams of two such pathways commonly targeted by pyrimidine-based inhibitors.
Cyclin-Dependent Kinase (CDK) Pathway and Cell Cycle Regulation
Caption: Inhibition of CDKs can lead to cell cycle arrest.
JAK-STAT Signaling Pathway
Caption: Inhibition of JAKs blocks cytokine signaling.
Data Presentation
To facilitate the comparison of potential inhibitory activities, quantitative data from kinase inhibition assays should be summarized in a structured table. Table 2 provides a template for presenting such data.
| Kinase Target | IC₅₀ (nM) | Assay Type |
| CDK1 | [Experimental Value] | Luminescence-based |
| CDK2 | [Experimental Value] | Luminescence-based |
| Aurora A | [Experimental Value] | Luminescence-based |
| JAK2 | [Experimental Value] | Luminescence-based |
| Src | [Experimental Value] | Luminescence-based |
Conclusion
4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine is a compound of significant interest due to its pyrimidine core, a privileged scaffold in kinase inhibitor design. While specific biological data for this molecule is currently limited, this guide provides a comprehensive framework for its investigation. By leveraging established experimental protocols for synthesis and biological evaluation, and by understanding the key signaling pathways targeted by analogous compounds, researchers can effectively explore the therapeutic potential of 4-Chloro-6-piperidin-1-yl-pyrimidin-5-ylamine. Further studies are warranted to elucidate its precise mechanism of action, selectivity profile, and in vivo efficacy.
References
- 1. veeprho.com [veeprho.com]
- 2. epichem.com [epichem.com]
- 3. pschemicals.com [pschemicals.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
